

A Comprehensive Technical Guide to Fmoc-Ala-OH-13C3,15N

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Ala-OH-13C3,15N*

Cat. No.: *B12059352*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on **Fmoc-Ala-OH-13C3,15N**, a stable isotope-labeled amino acid crucial for contemporary proteomics, drug development, and structural biology research. This document outlines its chemical and physical properties, provides a detailed protocol for its application in solid-phase peptide synthesis (SPPS), and illustrates its role in quantitative proteomics workflows.

Core Data Presentation

Fmoc-Ala-OH-13C3,15N is a derivative of the amino acid L-alanine, where three carbon atoms are replaced with the stable isotope Carbon-13 (^{13}C) and the nitrogen atom is replaced with Nitrogen-15 (^{15}N). The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for Fmoc-based solid-phase peptide synthesis.

Property	Value	Reference
CAS Number (Labeled)	865720-15-6	[1][2]
CAS Number (Unlabeled)	35661-39-3	[1][3]
Molecular Formula	$(^{13}\text{C})_3\text{C}_{15}\text{H}_{17}(^{15}\text{N})\text{O}_4$	
Molecular Weight	315.30 g/mol	
Isotopic Purity	≥ 99 atom % ^{13}C ; ≥ 98 atom % ^{15}N	
Chemical Purity	$\geq 98\%$	
Appearance	Solid	
Melting Point	155-158 °C	
Optical Activity	$[\alpha]_{20/D} -18^\circ$, c = 1 in DMF	
Storage Temperature	2-8°C, desiccated, protected from light	
Key Applications	Peptide synthesis, Biomolecular NMR, Proteomics	

Experimental Protocols

The primary application of **Fmoc-Ala-OH- $^{13}\text{C}_3$, ^{15}N** is in the synthesis of isotopically labeled peptides. These peptides are instrumental as internal standards in quantitative mass spectrometry or for structural studies by nuclear magnetic resonance (NMR) spectroscopy. Below is a detailed, generalized protocol for the incorporation of **Fmoc-Ala-OH- $^{13}\text{C}_3$, ^{15}N** into a peptide chain using manual or automated solid-phase peptide synthesis (SPPS).

Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-Ala-OH- $^{13}\text{C}_3$, ^{15}N Incorporation

Materials and Reagents:

- **Fmoc-Ala-OH-13C3,15N**
- Peptide synthesis resin (e.g., Rink Amide resin for C-terminal amides)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- 20% (v/v) piperidine in DMF for Fmoc deprotection
- Coupling reagents:
 - N,N'-Diisopropylcarbodiimide (DIC)
 - OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
 - Alternatively, HBTU/DIPEA or HATU/DIPEA
- Dichloromethane (DCM) for washing
- Methanol (MeOH) for washing
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
- Cold diethyl ether for precipitation

Procedure:

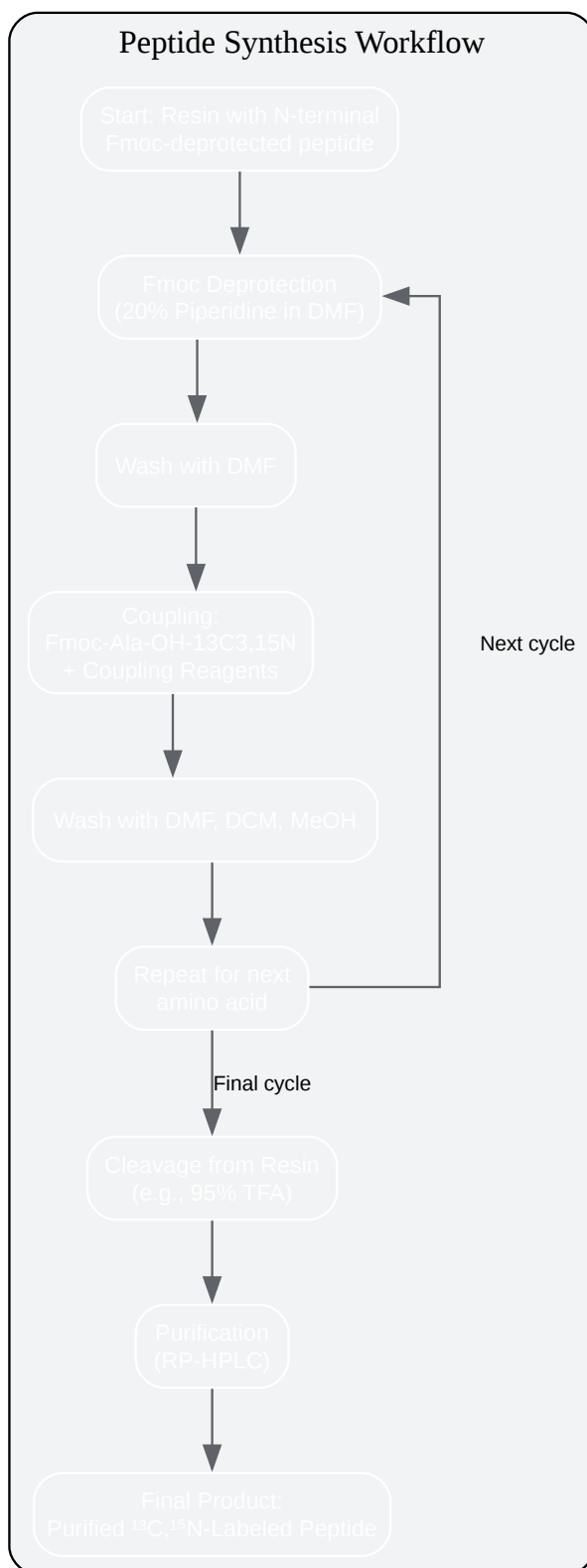
- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for another 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
- Coupling of **Fmoc-Ala-OH-13C3,15N**:
 - In a separate vial, dissolve 3-5 equivalents of **Fmoc-Ala-OH-13C3,15N** and a slightly lower molar equivalent of a coupling reagent (e.g., HBTU) in DMF.
 - Add 6-10 equivalents of a base such as N,N-Diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1-2 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction vessel for 1-2 hours at room temperature to allow for the coupling reaction to proceed.
- Washing:
 - Drain the coupling solution.
 - Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove any unreacted reagents and byproducts.
- Confirmation of Coupling (Optional but Recommended):
 - Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a successful coupling.
- Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
- Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (Step 2).
- Cleavage and Deprotection of Side Chains:
 - Wash the resin with DCM and dry under vacuum.
 - Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.

- Peptide Precipitation and Purification:
 - Filter the resin and collect the filtrate containing the peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analysis: Confirm the identity and purity of the final isotopically labeled peptide using mass spectrometry and analytical HPLC.

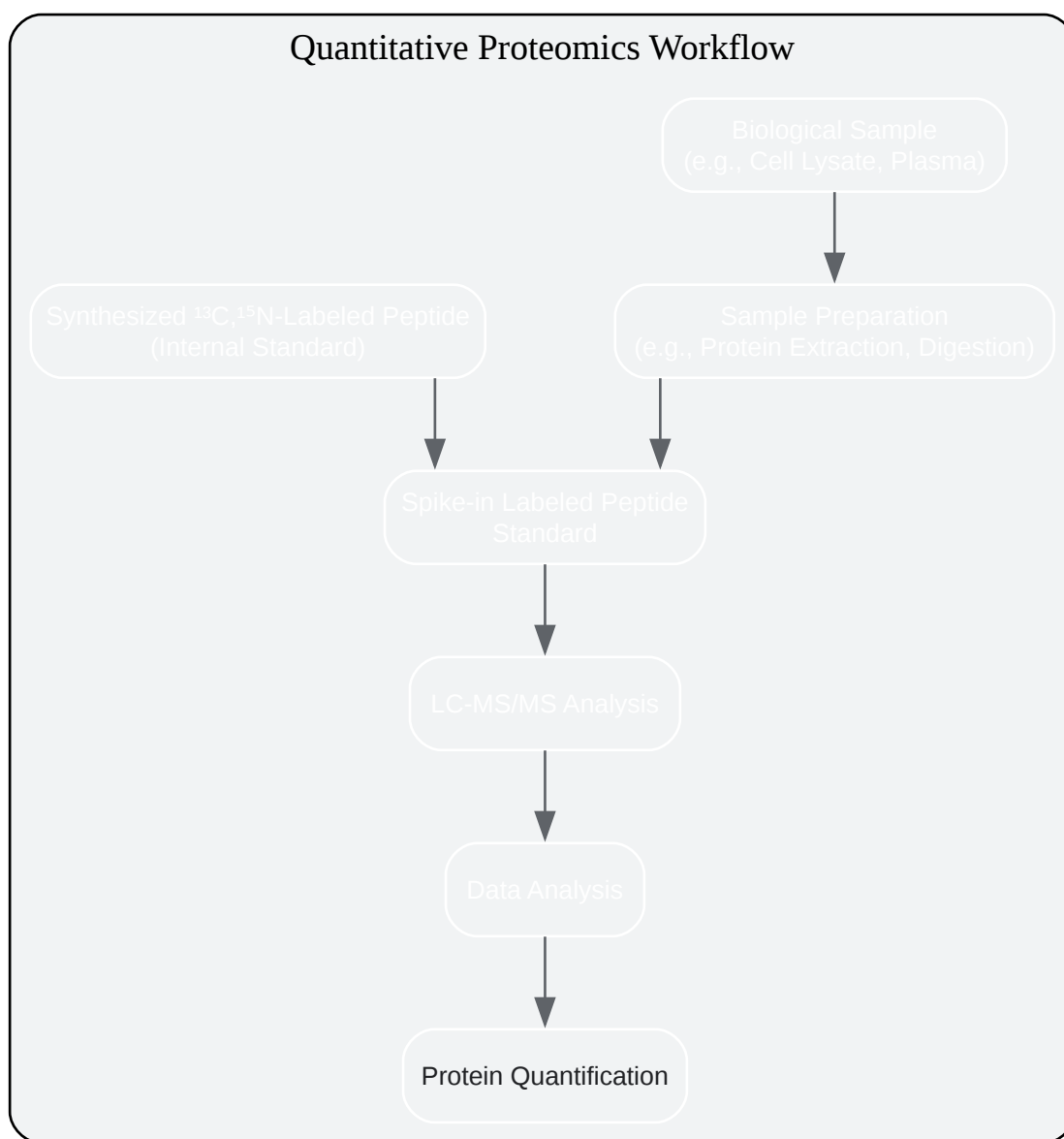
Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and application of peptides labeled with **Fmoc-Ala-OH- $^{13}\text{C}_3,^{15}\text{N}$** .



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using **Fmoc-Ala-OH-13C3,15N**.



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Caption: Application of ^{13}C , ^{15}N -labeled peptides in a typical quantitative proteomics workflow.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Fmoc-Ala-OH-13C3,15N]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12059352#fmoc-ala-oh-13c3-15n-cas-number]

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